molecular formula C18H30O6S2 B14354825 3-Dodecylbenzene-1,2-disulfonic acid CAS No. 91019-75-9

3-Dodecylbenzene-1,2-disulfonic acid

Cat. No.: B14354825
CAS No.: 91019-75-9
M. Wt: 406.6 g/mol
InChI Key: BZGBTLYQQQASEF-UHFFFAOYSA-N
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Description

3-Dodecylbenzene-1,2-disulfonic acid is an organic compound characterized by a benzene ring substituted with a dodecyl group and two sulfonic acid groups at the 1 and 2 positions. This compound is known for its surfactant properties, making it valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Dodecylbenzene-1,2-disulfonic acid typically involves the sulfonation of dodecylbenzene. This process is carried out by reacting dodecylbenzene with sulfuric acid or oleum under controlled temperatures. The reaction specifics, such as temperature, reactant ratio, and time, are crucial for determining the quality and yield of the final product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Advanced techniques aim to optimize these parameters to enhance efficiency and reduce by-product formation .

Chemical Reactions Analysis

Types of Reactions: 3-Dodecylbenzene-1,2-disulfonic acid undergoes various chemical reactions, including:

    Oxidation: The sulfonic acid groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acid derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

3-Dodecylbenzene-1,2-disulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Dodecylbenzene-1,2-disulfonic acid primarily involves its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing of water with oils and fats. This property is crucial in its applications in detergents and emulsifiers. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, which can alter membrane permeability and protein function .

Comparison with Similar Compounds

Uniqueness: 3-Dodecylbenzene-1,2-disulfonic acid is unique due to the presence of two sulfonic acid groups and a long dodecyl chain. This structure imparts superior surfactant properties, making it more effective in reducing surface tension and enhancing solubility compared to similar compounds .

Properties

CAS No.

91019-75-9

Molecular Formula

C18H30O6S2

Molecular Weight

406.6 g/mol

IUPAC Name

3-dodecylbenzene-1,2-disulfonic acid

InChI

InChI=1S/C18H30O6S2/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15-17(25(19,20)21)18(16)26(22,23)24/h12,14-15H,2-11,13H2,1H3,(H,19,20,21)(H,22,23,24)

InChI Key

BZGBTLYQQQASEF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=C(C(=CC=C1)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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